molecular formula C22H22FN3O B2487926 (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358760-73-2

(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2487926
CAS RN: 1358760-73-2
M. Wt: 363.436
InChI Key: RJFNDYVUJDSORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific reactions involving this compound are not explicitly documented, we can infer potential reactivity based on its functional groups. For instance, the pyrrolidine nitrogen may participate in nucleophilic reactions, and the quinoline ring could undergo electrophilic substitutions .

Scientific Research Applications

Antiviral Applications

Indole derivatives, which share a similar structure to the quinoline ring in the compound, have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Applications

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Applications

Indole derivatives have shown anticancer properties . Similarly, the quinoline ring in the compound could potentially be used in the development of new anticancer drugs.

Anti-HIV Applications

Indole derivatives have been found to possess anti-HIV properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new anti-HIV drugs.

Antioxidant Applications

Indole derivatives have been found to possess antioxidant properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new antioxidant drugs.

Antimicrobial Applications

Indole derivatives have been found to possess antimicrobial properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new antimicrobial drugs.

Antitubercular Applications

Indole derivatives have been found to possess antitubercular properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new antitubercular drugs.

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic properties . This suggests that the quinoline ring in the compound could potentially be used in the development of new antidiabetic drugs.

properties

IUPAC Name

[4-(2,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-14-5-7-19(15(2)11-14)25-21-17-12-16(23)6-8-20(17)24-13-18(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFNDYVUJDSORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

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